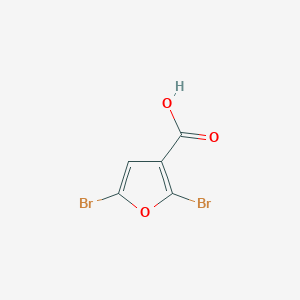

2,5-ジブロモフラン-3-カルボン酸

説明

科学的研究の応用

モノマーおよびポリマー合成

化学およびポリマー用途のための最も汎用性の高いフラン系ビルディングブロックは、2,5-フランジカルボン酸 です。これは、モノマーおよびポリマー合成 の前駆体として使用されます。

持続可能なポリマー

2,5-フランジカルボン酸は、包装用 の再生可能なバイオプラスチックのための持続可能なプロセスの開発に使用されています。これは、石油消費量の約2%を置き換える可能性があります 。

フラン系材料

2,5-フランジカルボン酸は、フラン系材料 の作成に使用されます。これらの材料は、さまざまな潜在的な用途があります 。

バイオマスの価値化

循環経済の観点から、2,5-フランジカルボン酸の合成に関する最近の研究では、農業および食品廃棄物ストリームから誘導できるリグノセルロース材料の価値化が含まれています 。

ナノ粒子の表面改質

作用機序

Target of Action

This compound belongs to the class of organic compounds known as furan carboxylic acids . These compounds are characterized by a furan ring bearing a carboxylic acid group .

Mode of Action

Furan carboxylic acids, in general, are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) attacks the carbonyl carbon of the furan ring, leading to a series of transformations .

Biochemical Pathways

Furan carboxylic acids and their derivatives are known to participate in a variety of biochemical reactions . These compounds can act as intermediates in various metabolic pathways, potentially influencing a wide range of biological processes .

Pharmacokinetics

The physicochemical properties of a compound, such as its solubility and stability, can influence its pharmacokinetic profile .

Result of Action

Furan carboxylic acids and their derivatives can potentially influence a wide range of biological processes due to their ability to participate in various biochemical reactions .

Action Environment

The action, efficacy, and stability of 2,5-Dibromofuran-3-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature .

実験室実験の利点と制限

The use of 2,5-Dibromofuran-3-carboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively stable and can be stored for long periods of time. Additionally, 2,5-Dibromofuran-3-carboxylic acid is relatively easy to synthesize, making it a convenient option for laboratory experiments. However, this compound can be toxic in high doses, and it has been found to have a variety of biochemical and physiological effects. Therefore, it is important to use caution when working with 2,5-Dibromofuran-3-carboxylic acid in laboratory experiments.

将来の方向性

There are a number of potential future directions for the study of 2,5-Dibromofuran-3-carboxylic acid. One potential direction is to explore the potential uses of this compound in drug delivery systems, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the mechanism of action of this compound, as well as its potential biochemical and physiological effects. Additionally, further research could be conducted to explore the potential uses of 2,5-Dibromofuran-3-carboxylic acid in agriculture and biotechnology. Finally, further research could be conducted to explore the potential advantages and limitations of this compound for laboratory experiments.

特性

IUPAC Name |

2,5-dibromofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O3/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFSHBPITAYYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743673 | |

| Record name | 2,5-Dibromofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32460-22-3 | |

| Record name | 3-Furancarboxylic acid, 2,5-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32460-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)

![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)